Noralfentanil
Overview
Description
Synthesis Analysis
Norsufentanil and its analogs have been synthesized through innovative methods such as the four-component Ugi reaction, which has shown promising results in producing compounds with high analgesic activity. These methods involve reactions with various aldehydes, amines, and isocyanides, highlighting the compound's versatility and potential for the development of potent analgesics (Nami et al., 2018).
Molecular Structure Analysis
The molecular structure of norsufentanil and its derivatives plays a crucial role in their interaction with opioid receptors. Docking and quantitative structure-activity relationship (QSAR) studies have provided insights into the relationship between structural features and analgesic activity. These studies suggest that amide bond rotation, observed in NMR spectra, may influence the compounds' potency and efficacy as analgesics (Nami et al., 2018).
Chemical Reactions and Properties
Norsufentanil's chemical reactions, including its synthesis and metabolism, involve complex processes that yield various metabolites with different pharmacological profiles. The identification of specific cytochrome P450 enzymes responsible for the oxidative metabolism of carfentanil, a closely related compound, underscores the significance of understanding these chemical reactions for the development of safer and more effective opioids (Li Kong & A. Walz, 2021).
Physical Properties Analysis
The physical properties of norsufentanil, such as solubility, melting point, and crystal structure, are crucial for its formulation and delivery as a pharmaceutical compound. While specific studies on these properties were not identified, they are essential for the drug's development process and affect its stability, bioavailability, and efficacy.
Chemical Properties Analysis
Norsufentanil's chemical properties, including its reactivity, stability under various conditions, and interactions with other chemical entities, are fundamental to its pharmacological profile and therapeutic potential. The development of sensitive, specific assays for detecting norsufentanil and its metabolites in biological samples is vital for understanding its pharmacokinetics and pharmacodynamics (N. F. J. Van Nimmen, K. Poels, & H. Veulemans, 2004).
Scientific Research Applications
Norsufentanil has several scientific research applications, including:
Chemistry: Used as a reference compound in the synthesis of novel opioid analogues and derivatives.
Biology: Studied for its interactions with opioid receptors and its effects on pain modulation.
Medicine: Used in clinical research to develop new pain management therapies and to understand the pharmacokinetics and pharmacodynamics of opioid analgesics.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Norsufentanil exerts its effects by binding to opioid receptors throughout the central nervous system. Once bound, it opens potassium channels and inhibits calcium channels, leading to hyperpolarization of neurons and inhibition of neurotransmitter release . This results in potent analgesic effects and pain relief. The primary molecular targets are the mu-opioid receptors, which are responsible for the majority of the analgesic effects .
Safety and Hazards
The safety and hazards of Norsufentanil are not well-documented. As a metabolite of the powerful opioid Sufentanil, it is likely that Norsufentanil has significant potential for abuse and addiction. It may also have similar side effects to other opioids, including respiratory depression, nausea, and constipation .
Biochemical Analysis
Biochemical Properties
Noralfentanil undergoes extensive metabolism by cytochrome P4503A4 (CYP3A4) and CYP3A5 . It is metabolized to this compound and N-phenylpropionamide . The enzymes CYP3A4 and CYP3A5 play a crucial role in the metabolism of this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with opioid receptors. This binding can lead to changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes such as CYP3A4 and CYP3A5 . These enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites such as this compound and N-phenylpropionamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norsufentanil can be synthesized through various chemical reactions. One common method involves the construction of the alkynyl group on norsufentanil followed by copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction . This method allows for the creation of novel triazole-containing derivatives of norsufentanil, which have been evaluated for their radioligand binding affinities and anti-nociceptive activities .
Industrial Production Methods: Industrial production of norsufentanil typically involves the use of advanced organic synthesis techniques. The process may include multiple steps of chemical reactions, purification, and quality control to ensure the final product meets the required standards for medical use. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Norsufentanil undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen, leading to the conversion of functional groups.
Substitution: Involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Comparison with Similar Compounds
Norsufentanil is similar to other synthetic opioids such as sufentanil, alfentanil, and fentanyl. it has unique properties that distinguish it from these compounds:
properties
IUPAC Name |
N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZGJWEIWAWML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209964 | |
Record name | Noralfentanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61086-18-8 | |
Record name | Noralfentanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61086-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Noralfentanil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noralfentanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORALFENTANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO6G3L550Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Noralfentanil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Norsufentanil interact with its target and what are the downstream effects?
A: Norsufentanil exerts its analgesic effects primarily by binding to μ-opioid receptors (MORs). [, ] These receptors belong to the G protein-coupled receptor (GPCR) superfamily. Upon binding, Norsufentanil triggers a cascade of intracellular signaling events. This includes the inhibition of adenylate cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels subsequently decrease neuronal excitability by modulating ion channels, ultimately leading to pain relief.
Q2: What is the Structure-Activity Relationship (SAR) of Norsufentanil? How do structural modifications impact its activity, potency, and selectivity?
A: Norsufentanil's structure significantly influences its interaction with opioid receptors. Research has focused on synthesizing novel Norsufentanil analogs with modifications to enhance its pharmacological profile. For instance, a study explored the synthesis of Norsufentanil analogs containing a triazole ring. [] These modifications aimed to improve binding affinity, selectivity for specific opioid receptor subtypes, and potentially mitigate undesirable side effects.
Q3: What analytical methods are commonly employed to characterize and quantify Norsufentanil?
A: A variety of analytical techniques are employed in Norsufentanil research. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is commonly used to detect Norsufentanil and its metabolites in biological matrices like urine. [] This method enables the identification and quantification of the compound with high sensitivity and specificity.
Q4: Are there any known resistance mechanisms to Norsufentanil and how does it relate to other opioids?
A: While the provided research doesn't directly address Norsufentanil resistance mechanisms, it's essential to consider the broader context of opioid pharmacology. Prolonged opioid use can lead to tolerance and dependence, reducing their effectiveness over time. Research on related fentanyl analogs suggests that mechanisms of tolerance and dependence may involve receptor desensitization, changes in receptor trafficking, and alterations in downstream signaling pathways. [] These adaptations in the nervous system necessitate higher doses to achieve the same analgesic effect, potentially increasing the risk of overdose.
Q5: What are the toxicological concerns associated with Norsufentanil and what safety measures are crucial when handling this compound?
A: Norsufentanil, similar to other potent opioids, carries a significant risk of respiratory depression, especially at high doses or with improper use. [] Given its potency, even small amounts can have severe consequences.
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